molecular formula C11H13NO5S B14335920 Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate CAS No. 94806-49-2

Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate

Cat. No.: B14335920
CAS No.: 94806-49-2
M. Wt: 271.29 g/mol
InChI Key: TYNNUQICMJKVEO-UHFFFAOYSA-N
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Description

Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate is an organic compound with a complex structure that includes a thiazine ring, a formyl group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol. Substitution reactions can lead to a variety of thiazine derivatives with different functional groups .

Scientific Research Applications

Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate is unique due to its combination of a thiazine ring, formyl group, and propanedioate moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

CAS No.

94806-49-2

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

dimethyl 2-[(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate

InChI

InChI=1S/C11H13NO5S/c1-16-10(14)8(11(15)17-2)3-9-12-4-7(5-13)6-18-9/h4-5,8H,3,6H2,1-2H3

InChI Key

TYNNUQICMJKVEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=NC=C(CS1)C=O)C(=O)OC

Origin of Product

United States

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